
2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide is a complex organic compound with the molecular formula C15H20Cl3N3O2S and a molecular weight of 412.769 g/mol This compound is known for its unique chemical structure, which includes multiple functional groups such as methoxy, chloro, and carbothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Methoxyaniline Intermediate: This involves the reaction of aniline with methoxy groups under controlled conditions.
Introduction of the Carbothioyl Group: The methoxyaniline intermediate is then reacted with thiourea to introduce the carbothioyl group.
Chlorination: The final step involves the chlorination of the intermediate compound to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Amines or ethers.
Scientific Research Applications
2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE: Similar structure but with a chloroaniline group instead of methoxyaniline.
2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((2-HYDROXYANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE: Contains a hydroxyaniline group instead of methoxyaniline.
Uniqueness
The uniqueness of 2,2-DI-ME-N-(2,2,2-Tri-CL-1-(((2-methoxyanilino)carbothioyl)amino)ET)propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H20Cl3N3O2S |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C15H20Cl3N3O2S/c1-14(2,3)12(22)20-11(15(16,17)18)21-13(24)19-9-7-5-6-8-10(9)23-4/h5-8,11H,1-4H3,(H,20,22)(H2,19,21,24) |
InChI Key |
UGHJRBACEPFLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991705.png)
![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)
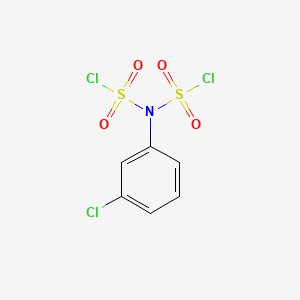
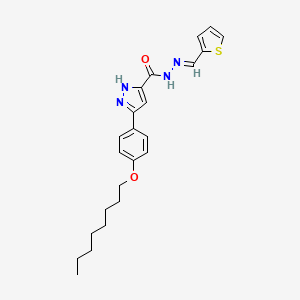
![Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-](/img/structure/B11991733.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)
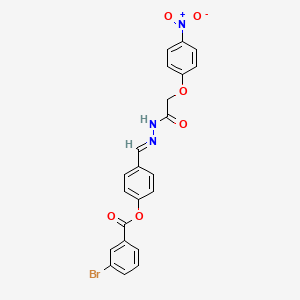
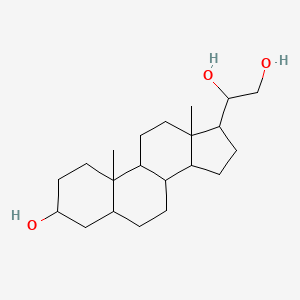
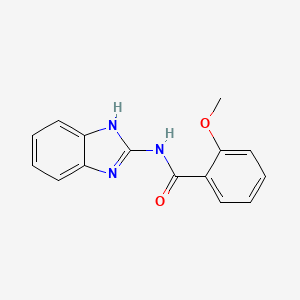


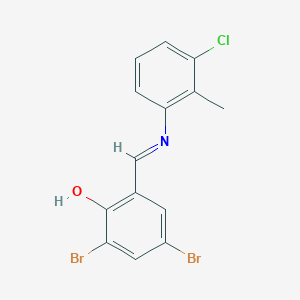
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11991768.png)
